![molecular formula C15H16N2 B14670661 N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine CAS No. 41467-98-5](/img/structure/B14670661.png)
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom, along with a phenyl group and a benzylideneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine typically involves the reaction of N-methylamine with 4-phenylbenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
N-methylamine+4-phenylbenzaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of solvents and catalysts can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or crystallization to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N-[(4-phenylphenyl)methylidene
Propiedades
Número CAS |
41467-98-5 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C15H16N2/c1-17(2)16-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clave InChI |
DCXMSQUKORQXBM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

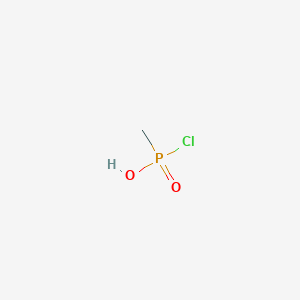
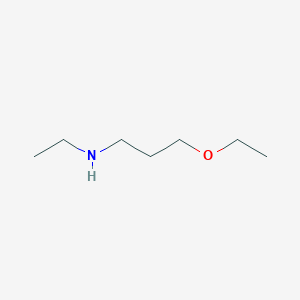
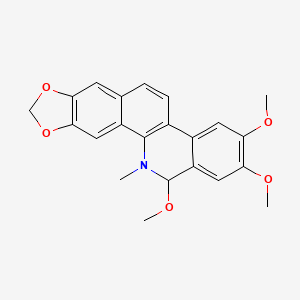
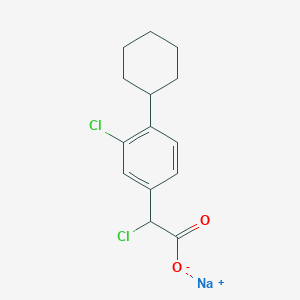

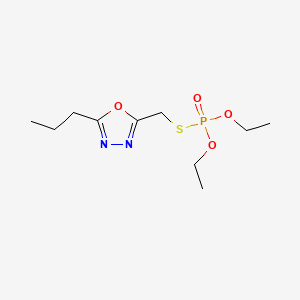
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)

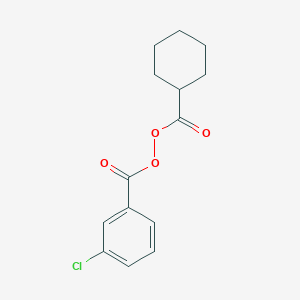
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

